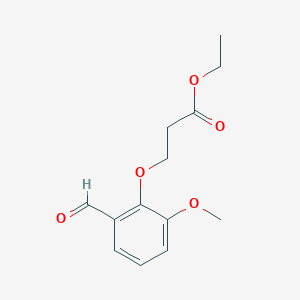

Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate

Description

Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a phenoxy group bearing formyl (-CHO) and methoxy (-OCH₃) moieties at the 2- and 6-positions, respectively. This compound is structurally characterized by its aromatic aldehyde functionality and ether linkage, which may confer reactivity in organic synthesis or biological activity.

Properties

IUPAC Name |

ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-17-12(15)7-8-18-13-10(9-14)5-4-6-11(13)16-2/h4-6,9H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQPRZWLQJBXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate typically involves the reaction of 2-formyl-6-methoxyphenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Ethyl 3-(2-carboxy-6-methoxyphenoxy)propanoate.

Reduction: Ethyl 3-(2-hydroxymethyl-6-methoxyphenoxy)propanoate.

Substitution: Ethyl 3-(2-formyl-6-ethoxyphenoxy)propanoate.

Scientific Research Applications

Organic Chemistry Applications

Building Block for Synthesis

Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: The aldehyde can be reduced to primary alcohols.

- Substitution Reactions: The methoxy group can be replaced with other functional groups through nucleophilic aromatic substitution.

These reactions enable the compound to be utilized in creating derivatives with tailored properties for specific applications.

Pharmaceutical Applications

Drug Development

The structural features of this compound make it a candidate for developing potential drug candidates. Its ability to participate in various chemical transformations allows researchers to modify its structure to enhance biological activity. For instance, derivatives of this compound have been explored for their efficacy in photodynamic therapy (PDT) against cancer cell lines, showcasing its potential therapeutic applications.

Case Study: Photodynamic Therapy

Recent studies have highlighted the effectiveness of compounds derived from this compound in PDT. For example, derivatives were tested against pancreatic cancer cell lines, demonstrating significant cellular uptake and phototoxicity, indicating their potential as effective photosensitizers in cancer treatment .

Material Science Applications

Precursor for Advanced Materials

In material science, this compound is used as a precursor for synthesizing polymers and other advanced materials. Its ability to form stable links with other monomers makes it suitable for developing materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate is primarily determined by its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The methoxy group can influence the compound’s reactivity and stability through electron-donating effects.

Comparison with Similar Compounds

Aroma-Active Ethyl Propanoate Esters

Ethyl 3-(methylthio)propanoate (–3) is a key aroma compound in pineapple pulp and core, with concentrations of 91.21 µg·kg⁻¹ and 42.67 µg·kg⁻¹, respectively . Unlike the target compound, it features a methylthio (-SCH₃) group instead of a formyl-substituted phenoxy moiety. Its odor activity value (OAV) in pineapple pulp is significant (third highest after ethyl 2-methylbutanoate and ethyl hexanoate) , highlighting the role of sulfur-containing groups in flavor chemistry.

Heterocyclic and Hydrazine Derivatives

Ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazinylidene)propanoate () shares a methoxy-substituted aromatic system with the target compound but incorporates a hydrazinylidene linkage and a quinoline ring. This derivative is synthesized via stereoselective interactions and is used in dihydroquinoline chemistry . Similarly, ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate () contains a thiazolidinone ring, which is associated with antibacterial and antifungal activity .

Halogen- and Alkyl-Substituted Analogs

Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate () features a chromene (benzopyran) core with chloro and methyl substituents, differing from the target compound’s formyl-phenoxy group. Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate () incorporates a fluorophenyl and isoxazole group, demonstrating the versatility of ethyl propanoate esters in drug design .

Methoxy-Substituted Propanoate Esters

Ethyl 3-(4-methoxyphenyl)-3-oxopropionate () shares a methoxy group with the target compound but lacks the formyl functionality and instead has a ketone group. This compound is cataloged as a specialty chemical, likely used in organic synthesis .

| Compound | Substituents | Molecular Formula | Applications |

|---|---|---|---|

| Ethyl 3-(4-methoxyphenyl)-3-oxopropionate | 4-methoxyphenyl, ketone | C₁₂H₁₄O₄ | Specialty chemical synthesis |

Biological Activity

Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a phenoxy group attached to a propanoate structure, with a formyl group at the ortho position relative to the methoxy substituent. The synthesis typically involves the reaction of appropriate phenolic precursors with ethyl propanoate under specific conditions to yield the desired compound.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Antioxidant Properties : The compound has shown significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. This activity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

- Antitumor Effects : Research indicates that this compound may inhibit the proliferation of cancer cells in vitro. Studies have demonstrated its ability to induce apoptosis in specific cancer cell lines, potentially through the activation of caspase pathways.

Table 1: Summary of Biological Activities

| Activity Type | Method Used | Result | Reference |

|---|---|---|---|

| Antimicrobial | Disk diffusion method | Inhibition zones against E. coli | |

| Antioxidant | DPPH assay | IC50 = 30 µg/mL | |

| Antitumor | MTT assay | 50% inhibition at 25 µM in HeLa cells |

Case Study: Antitumor Activity

A notable study investigated the antitumor effects of this compound on HeLa cervical cancer cells. The compound was administered at varying concentrations (5 µM to 50 µM), with results indicating a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers apoptosis via intrinsic pathways.

The proposed mechanism for the biological activity of this compound includes:

- Cell Membrane Disruption : For antimicrobial activity, it is hypothesized that the compound integrates into bacterial membranes, altering permeability and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : In cancer cells, it may induce ROS production, activating stress response pathways that lead to apoptosis.

- Inhibition of Key Enzymes : Some studies suggest that this compound may inhibit enzymes involved in cell proliferation and survival, such as topoisomerases or kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.